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Compound Name: AQ148

Cat. No.: B1667581

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AQ148, a competitive inhibitor
of Human Immunodeficiency Virus Type 1 (HIV-1) protease. It details the molecule's
mechanism of action, summarizes its inhibitory activity, outlines relevant experimental
protocols, and visualizes its role in virology.

Introduction to AQ148

AQ148 is a synthetic, tetrapeptide isostere that functions as a potent, competitive inhibitor of
the HIV-1 aspartic protease (PR).[1][2][3] It represents a novel class of transition-state
analogues characterized by the incorporation of an aminimide peptide isostere, a unique
chemical scaffold with favorable biological properties.[1][4][5] The primary target of AQ148, the
HIV-1 protease, is an enzyme critical for the viral life cycle, as it cleaves newly synthesized Gag
and Gag-Pol polyproteins into their functional protein and enzyme components.[6] Inhibition of
this enzyme prevents the production of mature, infectious virions.

Mechanism of Action

As a transition-state analogue, AQ148 mimics the tetrahedral intermediate of the peptide bond
hydrolysis reaction catalyzed by HIV-1 protease. It binds tightly to the enzyme's active site, a
C2-symmetric pocket that accommodates the peptide substrate. By competitively occupying
this active site, AQ148 blocks the access of the natural Gag and Gag-Pol polyprotein
substrates, thereby preventing their cleavage.[1][2] This arrest of polyprotein processing results
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in the assembly of immature, non-infectious viral particles, thus halting the spread of the
infection.[6] A three-dimensional crystal structure of AQ148 complexed with HIV-1 protease has
been resolved, providing detailed insights into the specific molecular interactions that
determine its binding affinity and inhibitory potency.[1][2][3]
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Caption: Mechanism of AQ148 action on the HIV-1 life cycle.

Quantitative Inhibitory Activity

The antiviral activity of AQ148 has been quantified through various enzymatic and cell-based
assays. The data highlight its potency against HIV-1 protease and its broader activity against
related retroviral proteases.

Table 1: Enzymatic Inhibition Constants
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Parameter Target Enzyme Value Reference

Ki HIV-1 Protease 137 nM [11[2][3]

Ki (Inhibition constant) represents the concentration required to produce half-maximum
inhibition.

Table 2: In Vitro Antiviral Efficacy

Target Virus

Parameter i Value (pM) Reference
IC50 HIV-1 1.5 pM [6]
IC50 HIV-2 3.4 M [6]
IC50 SIv 5.0 UM [6]

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting
a specific biological or biochemical function.

Experimental Protocols

The characterization of AQ148 involves standard methodologies in enzymology and virology.
The following are detailed descriptions of the likely protocols used to obtain the cited data.

4.1 HIV-1 Protease Inhibition Assay (Ki Determination)

This enzymatic assay is designed to measure the competitive inhibition constant (Ki) of a
compound against purified HIV-1 protease.

» Reagents & Materials: Recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g.,
based on a known cleavage site in the Gag polyprotein), assay buffer (e.g., 50 mM MES, pH
6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT), AQ148 stock solution in DMSO, 96-well
microplates, and a fluorescence plate reader.

e Procedure:
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1. Adilution series of AQ148 is prepared in the assay buffer.

2. Fixed concentrations of the fluorogenic substrate and HIV-1 protease are added to the
wells of the microplate.

3. The inhibitor dilutions (or DMSO as a vehicle control) are added to the respective wells.
4. The reaction is initiated and incubated at 37°C.

5. The increase in fluorescence, resulting from the cleavage of the substrate, is measured
kinetically over time using a plate reader (e.g., Excitation/Emission wavelengths of
340/490 nm).

o Data Analysis: The initial reaction velocities (rates of fluorescence increase) are calculated
for each inhibitor concentration. The Ki value is determined by fitting the data to the
Michaelis-Menten equation for competitive inhibition, typically using non-linear regression
analysis software.

4.2 Cell-Based Antiviral Assay (IC50 Determination)
This assay quantifies the ability of AQ148 to inhibit viral replication in a cell culture model.

o Reagents & Materials: A susceptible T-lymphocyte cell line (e.g., MT-4 or CEM-SS), a
laboratory-adapted strain of HIV-1 (e.g., HIV-1NL4-3), cell culture medium (e.g., RPMI-1640
with 10% FBS), AQ148 stock solution, 96-well cell culture plates, and a method to quantify
viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

e Procedure:
1. Cells are seeded into the wells of a 96-well plate.
2. A serial dilution of AQ148 is prepared and added to the cells.

3. A predetermined amount of HIV-1 virus stock is added to infect the cells. Control wells
include uninfected cells and infected cells without any inhibitor.

4. The plates are incubated for a period that allows for multiple rounds of viral replication
(e.g., 4-5 days) at 37°C in a CO2 incubator.
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5. After incubation, the cell supernatant is collected.

6. The amount of viral replication is quantified by measuring the concentration of the HIV-1
p24 capsid protein in the supernatant using an ELISA kit.

» Data Analysis: The p24 concentrations are plotted against the corresponding concentrations
of AQ148. A dose-response curve is generated using non-linear regression (e.g., a four-
parameter logistic model) to calculate the IC50 value.
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Caption: Standard experimental workflows for inhibitor characterization.

Conclusion and Future Directions

AQ148 is a well-characterized inhibitor of HIV-1 protease with demonstrated potency at both
the enzymatic and cellular levels. Its uniqgue aminimide scaffold provides a valuable platform for
structure-based drug design. The detailed structural and functional data available for AQ148
can inform the development of next-generation protease inhibitors with improved potency,
pharmacokinetic properties, and resistance profiles. Further research could focus on optimizing
the tetrapeptide isostere structure to enhance its activity against drug-resistant HIV variants
and exploring its potential efficacy in combination with other antiretroviral agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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